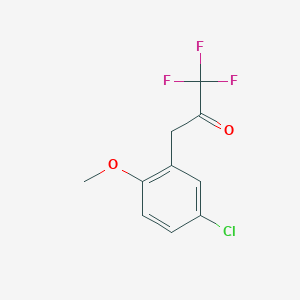
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid is a compound that belongs to the class of amino acids It contains an amino group, a carboxyl group, and a unique side chain that includes a 7-chloro-1,3-dioxaindan moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid typically involves the following steps:
Formation of the 7-chloro-1,3-dioxaindan moiety: This can be achieved through a series of reactions starting from a suitable precursor, such as a chlorinated benzene derivative. The formation of the dioxane ring involves cyclization reactions.
Introduction of the amino acid side chain: The amino acid side chain can be introduced through a nucleophilic substitution reaction, where an appropriate amino acid derivative reacts with the 7-chloro-1,3-dioxaindan intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 7-chloro-1,3-dioxaindan moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the 7-chloro-1,3-dioxaindan moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-3-(1,3-dioxaindan-5-yl)propanoic acid: Similar structure but lacks the chlorine atom.
3-Amino-3-(1,3-dioxaindan-5-yl)propanoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid makes it unique compared to its analogs. This chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different biological activities and applications.
属性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC 名称 |
3-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-6-1-5(7(12)3-9(13)14)2-8-10(6)16-4-15-8/h1-2,7H,3-4,12H2,(H,13,14) |
InChI 键 |
SPGATYYMXBHLPD-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CC(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


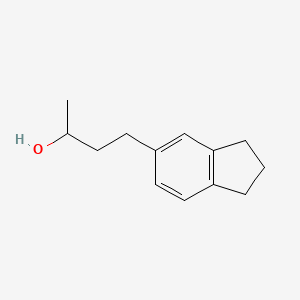

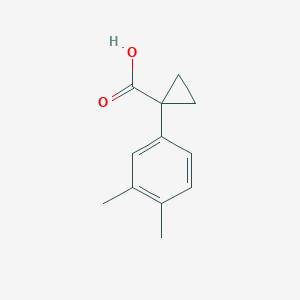

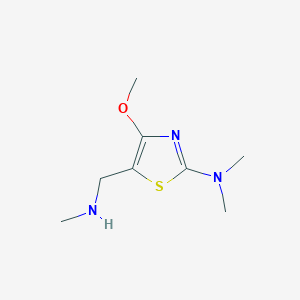
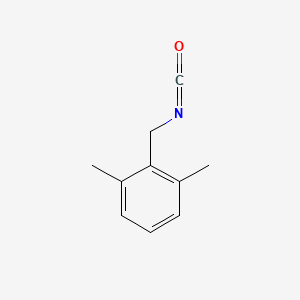
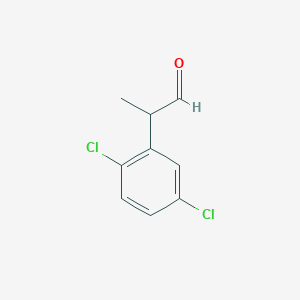
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
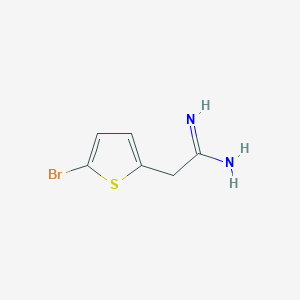
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)



